2-Benzoylaminofluorene
Overview
Description
2-Benzoylaminofluorene is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a benzoyl group attached to the amino group of fluorene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylaminofluorene typically involves the reaction of fluorene with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate and to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylaminofluorene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, resulting in the formation of 2-hydroxyaminofluorene.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Benzoylaminofluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a carcinogen and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzoylaminofluorene involves its interaction with cellular components, leading to various biological effects. The compound can form adducts with DNA, resulting in mutations and potentially leading to carcinogenesis. It also interacts with enzymes and other proteins, affecting their function and activity. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
2-Acetylaminofluorene: Similar in structure but with an acetyl group instead of a benzoyl group.
2-Hydroxyaminofluorene: A reduced form with a hydroxyl group.
2-Nitroaminofluorene: Contains a nitro group instead of a benzoyl group.
Uniqueness: 2-Benzoylaminofluorene is unique due to its specific benzoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c22-20(14-6-2-1-3-7-14)21-17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h1-11,13H,12H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZOSXXWXWNPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190176 | |
Record name | N-2-Fluorenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3671-78-1 | |
Record name | N-9H-Fluoren-2-ylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3671-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-2-Fluorenylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-2-Fluorenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the metabolism of 2-Benzoylaminofluorene differ from 2-Acetylaminofluorene in rats?
A: Research indicates significant differences in how rats metabolize this compound (BAF) and 2-Acetylaminofluorene (AAF). Following intramuscular injection, rats excrete approximately 90% of labeled AAF within 96 hours, while only 20% of labeled BAF is excreted during the same period []. This suggests that AAF is metabolized much faster than BAF in vivo. Additionally, urine analysis reveals that AAF leads to faster excretion of labeled material compared to BAF []. These findings indicate that AAF is more reactive within living organisms than BAF.
Q2: What are the primary metabolic products of this compound and 2-Acetylaminofluorene in rats?
A: Studies using labeled BAF and AAF show that the majority of excreted radioactive material is present in a water-soluble form, suggesting conjugation products are the primary metabolites []. Further analysis involving treatment with hot sulfuric acid leads to a decrease in water-soluble radioactivity, indicating the presence of hydrolyzable conjugates []. Interestingly, minimal amounts of free amine (2-Aminofluorene) are detected in the urine after administering either compound []. This suggests that 2-Aminofluorene, while structurally related, is not a major metabolic end product of either BAF or AAF.
Q3: Can this compound be used in the synthesis of polymers?
A: Yes, a derivative of this compound, specifically 3,5-diamino-N-(9H-fluoren-2-yl)benzamide, has been successfully utilized as a diamine monomer in the synthesis of thermally stable polyimides []. This diamine is synthesized through the condensation of 2-aminofluorene and 3,5-dinitrobenzoyl chloride, followed by the reduction of the dinitro compound []. The resulting polyimides, incorporating pendent fluorenamide moieties, exhibit desirable properties such as high glass transition temperatures, good thermal stability, solubility in various organic solvents, and UV absorption characteristics [].
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